N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide, commonly known as CA-074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to selectively inhibit the activity of cathepsin B, a lysosomal cysteine protease that plays a critical role in a variety of physiological and pathological processes.
Scientific Research Applications
CA-074 has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and osteoporosis. In cancer, cathepsin B has been shown to play a critical role in tumor progression and metastasis, and CA-074 has been shown to inhibit these processes in preclinical studies. In Alzheimer's disease, cathepsin B has been implicated in the accumulation of amyloid beta plaques, and CA-074 has been shown to reduce amyloid beta levels in animal models. In osteoporosis, cathepsin B has been shown to play a role in bone resorption, and CA-074 has been shown to reduce bone loss in animal models.
Mechanism of Action
CA-074 selectively inhibits the activity of cathepsin B by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrates, which are critical for a variety of physiological and pathological processes. The inhibition of cathepsin B by CA-074 has been shown to have a variety of downstream effects, including the inhibition of tumor cell invasion and metastasis, the reduction of amyloid beta levels in Alzheimer's disease, and the reduction of bone loss in osteoporosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CA-074 are primarily related to the inhibition of cathepsin B activity. In cancer, the inhibition of cathepsin B by CA-074 has been shown to reduce tumor cell invasion and metastasis, as well as induce apoptosis in cancer cells. In Alzheimer's disease, the reduction of amyloid beta levels by CA-074 has been shown to reduce neuronal damage and improve cognitive function. In osteoporosis, the reduction of bone loss by CA-074 has been shown to improve bone density and reduce the risk of fractures.
Advantages and Limitations for Lab Experiments
The advantages of using CA-074 in lab experiments include its high selectivity for cathepsin B, its well-established synthesis method, and its extensive preclinical data supporting its potential therapeutic applications. The limitations of using CA-074 in lab experiments include its low solubility in aqueous solutions, its potential for off-target effects on other cysteine proteases, and the need for further studies to establish its safety and efficacy in clinical trials.
Future Directions
For the study of CA-074 include the development of more potent and selective inhibitors of cathepsin B, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential therapeutic applications in other diseases, such as inflammatory disorders and infectious diseases. Additionally, further studies are needed to elucidate the downstream effects of cathepsin B inhibition by CA-074 and to identify potential biomarkers for patient selection and monitoring in clinical trials.
Synthesis Methods
The synthesis of CA-074 involves the reaction of 3-methoxybenzoic acid with thionyl chloride, followed by the addition of 2-aminophenol and carbon disulfide to form the corresponding thiourea. The final step involves the reaction of the thiourea with 2-chloro-N-(2-hydroxyphenyl)acetamide to form CA-074. The purity of the synthesized compound can be confirmed by HPLC and NMR spectroscopy.
Properties
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-11-6-4-5-10(9-11)14(19)17-15(21)16-12-7-2-3-8-13(12)18/h2-9,18H,1H3,(H2,16,17,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFVPAAXTHAFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.